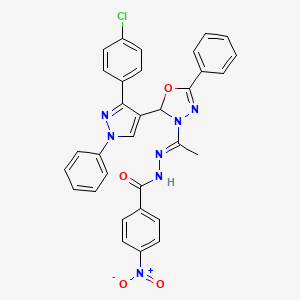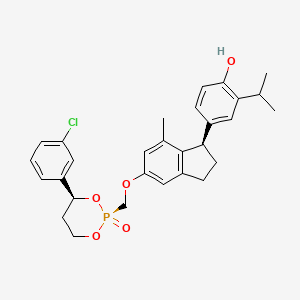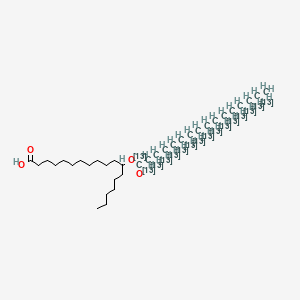
8-Azido-cADPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azido-cyclic adenosine diphosphate ribose is a compound with a photoactive azido group, making it a potent photoaffinity probe. It is used for the identification and characterization of cyclic adenosine diphosphate ribose-binding proteins. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Méthodes De Préparation
8-Azido-cyclic adenosine diphosphate ribose can be synthesized using a chemoenzymatic approachThis is typically achieved through a series of chemical reactions, including the use of azide-containing reagents and copper catalysts . The compound is often prepared in a lyophilized powder form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
8-Azido-cyclic adenosine diphosphate ribose undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming stable triazole products without the need for a copper catalyst.
Applications De Recherche Scientifique
8-Azido-cyclic adenosine diphosphate ribose has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Azido-cyclic adenosine diphosphate ribose involves its interaction with cyclic adenosine diphosphate ribose-binding proteins. The photoactive azido group allows the compound to form covalent bonds with these proteins upon exposure to light, enabling their identification and characterization . Additionally, the compound can inhibit the ability of cyclic adenosine diphosphate ribose to release calcium ions from intracellular stores, acting as an antagonist in calcium signaling pathways .
Comparaison Avec Des Composés Similaires
8-Azido-cyclic adenosine diphosphate ribose is unique due to its photoactive azido group and its ability to undergo click chemistry reactions. Similar compounds include:
8-Amino-cyclic adenosine diphosphate ribose: This compound also acts as an antagonist in calcium signaling pathways but lacks the photoactive azido group.
Cyclic adenosine diphosphate ribose: The parent compound involved in calcium signaling but does not have the azido group for photoaffinity labeling.
Propriétés
Formule moléculaire |
C15H20N8O13P2 |
|---|---|
Poids moléculaire |
582.31 g/mol |
Nom IUPAC |
18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
InChI |
InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |
Clé InChI |
LEHUHBAMNOPLCO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


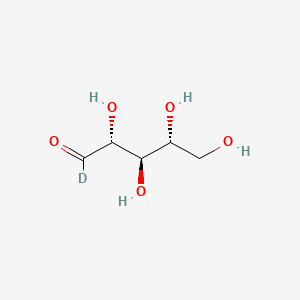
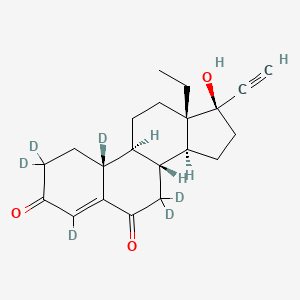
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
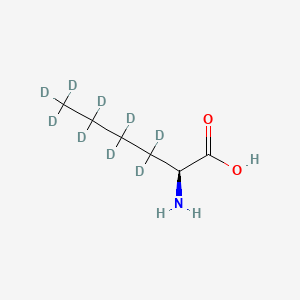
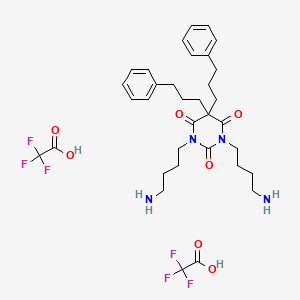
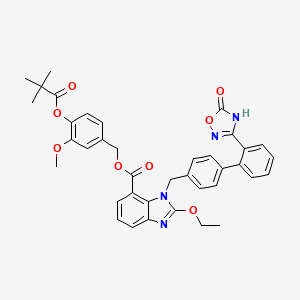

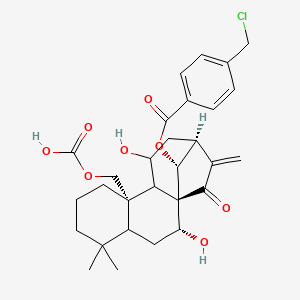
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)


